R-(-)-Flecainide

概要

説明

R-(–)-Flecainide is the (R) enantiomer of the antiarrhythmic agent flecainide. R-(–)-Flecainide prevents chloroform-induced ventricular fibrillation in mice (ED50 = 14.5 mg/kg). It also prevents ouabain-induced ectopic ventricular tachycardia in anesthetized dogs.

A stereoisomer of Flecainide. Flecainide is a class 1C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.

生物活性

R-(-)-Flecainide is a Class IC antiarrhythmic agent widely used for managing various cardiac arrhythmias, particularly atrial fibrillation and ventricular tachycardia. Its biological activity is characterized by its effects on sodium channels and calcium handling in cardiac myocytes, which are crucial for maintaining normal heart rhythm. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical implications, and case studies.

Sodium Channel Blockade:

this compound primarily exerts its antiarrhythmic effects through the blockade of voltage-gated sodium channels (Nav1.5) in cardiac tissues. This blockade reduces the maximum upstroke velocity of the action potential (phase 0 depolarization), leading to a prolonged refractory period in atrial and ventricular tissues. The drug shows a high affinity for open-state sodium channels, resulting in slow dissociation kinetics, which contributes to its effectiveness in controlling tachyarrhythmias .

Calcium Handling:

Recent studies have highlighted flecainide's role in modulating calcium (Ca²⁺) dynamics within cardiac myocytes. Specifically, it has been shown to inhibit ryanodine receptors (RyR2), which are critical for Ca²⁺ release from the sarcoplasmic reticulum (SR). This inhibition reduces spontaneous Ca²⁺ release and may prevent afterdepolarizations that can trigger arrhythmias . In permeabilized adult rat ventricular myocytes (ARVM), flecainide was found to decrease Ca²⁺ wave frequency without significantly altering SR Ca²⁺ uptake .

Clinical Efficacy and Safety Profile

The therapeutic range for this compound is typically between 0.2 to 1.0 mg/mL, with higher concentrations associated with increased risk of toxicity, including bradycardia and conduction abnormalities . Case studies illustrate the drug's narrow therapeutic index; for instance, a patient who overdosed on flecainide experienced severe bradycardia and required advanced interventions such as intravenous lipid emulsion therapy .

Table 1: Clinical Trials on Flecainide Efficacy

| Study | Patients | AF Duration | Formulation | Reversion Rate |

|---|---|---|---|---|

| Capucci et al | 22 | ≤ 7 d | Oral (300 mg) | 91% at 8 h |

| Donovan et al | 51 | ≤ 3 d | IV (2 mg/kg) | 57% at 1 h |

| Boriani et al | 69 | < 8 d | Oral (300 mg) | 75% at 8 h |

| Martínez-Marcos et al | 50 | ≤ 2 d | IV (2 mg/kg) | 58% at 1 h |

Case Studies

Case Study 1: Flecainide Toxicity Management

A notable case involved a 50-year-old male who ingested a lethal dose of flecainide (1125 mg) during a suicide attempt. Initial ECG showed wide QRS complexes and bradycardia. Treatment included sodium bicarbonate and lipid emulsion therapy, resulting in successful conversion to normal sinus rhythm after several interventions .

Case Study 2: Accidental Overdose

Another case highlighted an accidental overdose where a patient on flecainide presented with widened QRS complexes and required immediate treatment with sodium bicarbonate and supportive care. The patient’s serum flecainide level was significantly elevated, confirming toxicity .

Research Findings

Research indicates that this compound not only affects sodium channels but also has implications for calcium dynamics in the heart. In particular:

- Calcium Sparks: At concentrations around 25 μM, flecainide induced significant changes in Ca²⁺ sparks in permeabilized ARVM, indicating its influence on intracellular calcium signaling pathways .

- Arrhythmia Prevention: In patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), flecainide effectively prevents life-threatening arrhythmias by stabilizing cardiac membrane potentials and reducing triggered activity due to abnormal calcium release .

特性

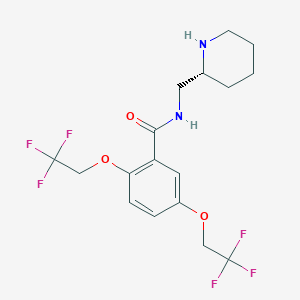

IUPAC Name |

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424962 | |

| Record name | R-(-)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99495-90-6 | |

| Record name | R-(-)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of CYP2D6 in the metabolism of flecainide enantiomers?

A1: The enzyme CYP2D6 plays a significant role in the stereoselective metabolism of flecainide. Studies show that individuals with reduced CYP2D6 activity, such as those carrying the CYP2D610/10 genotype, exhibit a lower ratio of (S)- to (R)-flecainide in terms of area under the curve (AUC) and urinary excretion compared to individuals with higher CYP2D6 activity []. This finding suggests that CYP2D6 preferentially metabolizes the S-(+)-enantiomer, leading to differences in enantiomeric ratios depending on an individual's metabolic capacity [].

Q2: How does the co-administration of quinidine, a CYP2D6 inhibitor, affect R-(-)-flecainide levels in patients chronically treated with flecainide?

A2: Research indicates that in patients extensively metabolizing flecainide, the addition of low-dose quinidine, a potent inhibitor of CYP2D6, significantly reduces the clearance of this compound []. This reduction in clearance is attributed to a decrease in the metabolic clearance of this compound, leading to increased plasma concentrations of the enantiomer []. Importantly, this effect was not observed in individuals identified as poor metabolizers of CYP2D6 [].

Q3: Can the ratio of flecainide enantiomers be used as a biomarker for CYP2D6 activity?

A3: Research suggests that the ratio of (S)- to (R)-flecainide, specifically the S/R ratio of trough serum concentrations, can potentially serve as a marker for assessing CYP2D6 activity []. This finding implies that measuring the enantiomeric ratio of flecainide in serum could provide insights into an individual's CYP2D6 metabolic capacity, which may have implications for personalized medicine approaches in the context of flecainide therapy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。